Cas no 2580232-14-8 (tert-butyl 5-oxa-2-azaspiro3.5nonane-6-carboxylate)

tert-butyl 5-oxa-2-azaspiro3.5nonane-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1,1-Dimethylethyl 5-oxa-2-azaspiro[3.5]nonane-6-carboxylate
- tert-butyl 5-oxa-2-azaspiro[3.5]nonane-6-carboxylate
- 2580232-14-8
- EN300-27732607
- tert-butyl 5-oxa-2-azaspiro3.5nonane-6-carboxylate
-
- インチ: 1S/C12H21NO3/c1-11(2,3)16-10(14)9-5-4-6-12(15-9)7-13-8-12/h9,13H,4-8H2,1-3H3
- InChIKey: CECWLUMRVFGLQY-UHFFFAOYSA-N
- ほほえんだ: C1C2(CCCC(C(OC(C)(C)C)=O)O2)CN1
計算された属性
- せいみつぶんしりょう: 227.15214353g/mol
- どういたいしつりょう: 227.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 279
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- 密度みつど: 1.09±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 308.3±32.0 °C(Predicted)
- 酸性度係数(pKa): 9.06±0.40(Predicted)
tert-butyl 5-oxa-2-azaspiro3.5nonane-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27732607-10.0g |
tert-butyl 5-oxa-2-azaspiro[3.5]nonane-6-carboxylate |
2580232-14-8 | 95.0% | 10.0g |
$6758.0 | 2025-03-19 | |
Enamine | EN300-27732607-5.0g |
tert-butyl 5-oxa-2-azaspiro[3.5]nonane-6-carboxylate |
2580232-14-8 | 95.0% | 5.0g |
$4557.0 | 2025-03-19 | |
Enamine | EN300-27732607-0.1g |
tert-butyl 5-oxa-2-azaspiro[3.5]nonane-6-carboxylate |
2580232-14-8 | 95.0% | 0.1g |
$1384.0 | 2025-03-19 | |
Enamine | EN300-27732607-0.5g |
tert-butyl 5-oxa-2-azaspiro[3.5]nonane-6-carboxylate |
2580232-14-8 | 95.0% | 0.5g |
$1509.0 | 2025-03-19 | |
Enamine | EN300-27732607-5g |
tert-butyl 5-oxa-2-azaspiro[3.5]nonane-6-carboxylate |
2580232-14-8 | 5g |
$4557.0 | 2023-09-10 | ||
Enamine | EN300-27732607-1g |
tert-butyl 5-oxa-2-azaspiro[3.5]nonane-6-carboxylate |
2580232-14-8 | 1g |
$1572.0 | 2023-09-10 | ||
Enamine | EN300-27732607-0.25g |
tert-butyl 5-oxa-2-azaspiro[3.5]nonane-6-carboxylate |
2580232-14-8 | 95.0% | 0.25g |
$1447.0 | 2025-03-19 | |
Enamine | EN300-27732607-1.0g |
tert-butyl 5-oxa-2-azaspiro[3.5]nonane-6-carboxylate |
2580232-14-8 | 95.0% | 1.0g |
$1572.0 | 2025-03-19 | |
Enamine | EN300-27732607-2.5g |
tert-butyl 5-oxa-2-azaspiro[3.5]nonane-6-carboxylate |
2580232-14-8 | 95.0% | 2.5g |
$3080.0 | 2025-03-19 | |
Enamine | EN300-27732607-0.05g |
tert-butyl 5-oxa-2-azaspiro[3.5]nonane-6-carboxylate |
2580232-14-8 | 95.0% | 0.05g |
$1320.0 | 2025-03-19 |
tert-butyl 5-oxa-2-azaspiro3.5nonane-6-carboxylate 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
tert-butyl 5-oxa-2-azaspiro3.5nonane-6-carboxylateに関する追加情報
Professional Introduction to tert-butyl 5-oxa-2-azaspiro3.5nonane-6-carboxylate (CAS No. 2580232-14-8)
The compound tert-butyl 5-oxa-2-azaspiro3.5nonane-6-carboxylate (CAS No. 2580232-14-8) represents a fascinating molecule in the realm of organic chemistry, particularly within the structural class of spirocyclic heterocycles. This compound, characterized by its intricate spiro framework and azacyclic structure, has garnered significant attention due to its potential applications in pharmaceutical research and material science. The presence of a tert-butyl group at the carboxylate position introduces steric hindrance, which can modulate reactivity and binding properties, making it a valuable scaffold for drug design.
In recent years, the study of spirocyclic compounds has seen remarkable advancements, particularly in their role as bioactive molecules. Spiro compounds often exhibit unique conformational rigidity and metabolic stability, which are highly desirable traits in drug development. The 5-oxa-2-azaspiro3.5nonane core of this molecule provides a privileged scaffold that can interact with biological targets in a specific manner. This structural motif has been explored in various therapeutic areas, including central nervous system disorders and anti-inflammatory agents.
One of the most compelling aspects of tert-butyl 5-oxa-2-azaspiro3.5nonane-6-carboxylate is its versatility in synthetic chemistry. The carboxylate functionality allows for further derivatization, enabling chemists to modify the molecule's properties for specific applications. For instance, coupling this compound with amine-containing reagents can yield novel peptidomimetics, which are increasingly recognized for their ability to mimic natural peptides while avoiding their limitations, such as poor bioavailability and susceptibility to enzymatic degradation.
Recent research has highlighted the importance of azacyclic structures in medicinal chemistry. Azaspiranes, a subclass of spirocyclic azacycles, have shown promise as inhibitors of protein-protein interactions and as modulators of enzyme activity. The 5-oxa-2-azaspiro3.5nonane scaffold shares structural similarities with these bioactive molecules, suggesting that derivatives of this compound could exhibit similar pharmacological effects. For example, studies have demonstrated that azaspiranes can interfere with kinases and other signaling proteins, making them attractive candidates for anticancer therapies.
The tert-butyl group in the molecule not only enhances steric bulk but also influences electronic properties through hyperconjugation and induction effects. This can be leveraged to fine-tune the compound's interactions with biological targets. In particular, the tert-butyl moiety can improve binding affinity by creating favorable van der Waals interactions or by shielding sensitive functional groups from unwanted reactions.
In the context of material science, spirocyclic compounds like tert-butyl 5-oxa-2-azaspiro3.5nonane-6-carboxylate have been investigated for their potential use in optoelectronic devices. The rigid spiro structure can lead to enhanced thermal stability and luminescence properties, making these molecules suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. Furthermore, the presence of both oxygen and nitrogen atoms in the heterocycle allows for tunable electronic characteristics, which are critical for optimizing device performance.
The synthesis of this compound involves multi-step organic transformations that highlight its synthetic accessibility despite its complex structure. Key steps typically include ring-closing metathesis or cyclocondensation reactions to form the spiro core, followed by functional group modifications such as carboxylation at the sixth position and tert-butylation at the carboxylate group. Advances in catalytic methods have made these transformations more efficient and scalable, paving the way for large-scale production.
From a computational chemistry perspective, modeling studies on tert-butyl 5-oxa-2-azaspiro3.5nonane-6-carboxylate have provided insights into its molecular interactions and reactivity patterns. Molecular dynamics simulations have revealed that the spiro structure promotes specific conformations that could enhance binding to biological targets. Additionally, density functional theory calculations have been used to predict optimal substituents for further derivatization, ensuring that subsequent analogs retain desired pharmacological properties.
The pharmaceutical industry has shown particular interest in spirocyclic compounds due to their unique structural features and biological activity profiles. Derivatives of tert-butyl 5-oxa-2-azaspiro3.5nonane-6-carboxylate are being explored as potential treatments for a variety of diseases, including neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The ability of these molecules to modulate protein-protein interactions makes them promising candidates for developing novel therapeutics that address underlying pathological mechanisms.
In conclusion,tert-butyl 5-oxa -2 -azaspiro3 .5 nonane -6 -carboxylate (CAS No .2580232 -14 -8) is a structurally complex yet versatile molecule with significant potential in both pharmaceutical research and material science . Its unique spiro framework , combined with functional groups such as the carboxylate and tert-butyl moieties , makes it an attractive scaffold for drug discovery . Ongoing research continues to uncover new applications for this compound , underscoring its importance as a building block in modern chemistry .
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